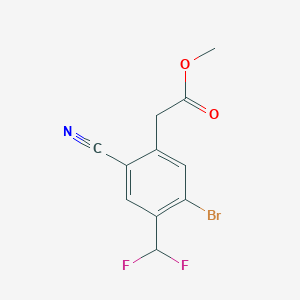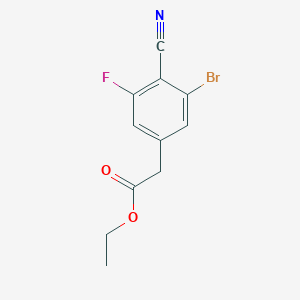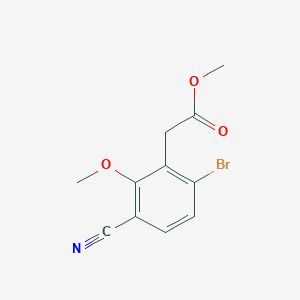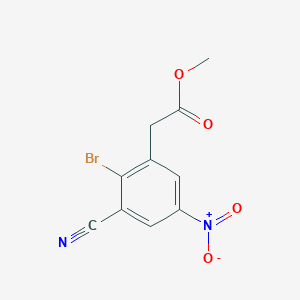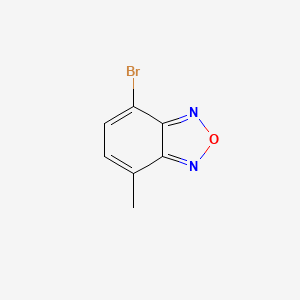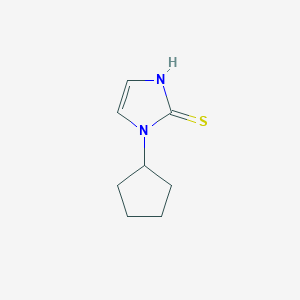
1-Cyclopentyl-1H-imidazol-2-thiol
Übersicht
Beschreibung
1-cyclopentyl-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-1H-imidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-1H-imidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibiotika und Antimykotika
Imidazolderivate, einschließlich 1-Cyclopentyl-1H-imidazol-2-thiol, wurden auf ihr Potenzial als Antibiotika und Antimykotika untersucht. Das Vorhandensein des Imidazolrings ist dafür bekannt, zum Hemmen des mikrobiellen Wachstums beizutragen, wodurch diese Verbindungen wertvoll für die Entwicklung neuer therapeutischer Medikamente werden .
Landwirtschaft: Fungizide und Pestizide
Im Agrarsektor werden Imidazolverbindungen als Fungizide und Pestizide eingesetzt. Ihre Fähigkeit, die biologischen Stoffwechselwege von Schädlingen und Pilzen zu stören, kann Nutzpflanzen schützen und die landwirtschaftliche Produktivität steigern .
Materialwissenschaften: Korrosionsinhibitoren
Die Thiolgruppe in this compound kann an Metalloberflächen binden und eine schützende Schicht bilden, die Korrosion verhindert. Diese Anwendung ist besonders nützlich für den Schutz von Metallen, die in industriellen Umgebungen eingesetzt werden .
Umweltwissenschaften: Schwermetallentgiftung
Thiolhaltige Imidazole werden auf ihre Fähigkeit untersucht, Schwermetalle zu chelatieren, was bei der Entgiftung und Entfernung dieser Schadstoffe aus der Umwelt hilft. Dies ist entscheidend für die Erhaltung des ökologischen Gleichgewichts und die Verhinderung von Schwermetallvergiftungen .
Biochemie: Enzyminhibition
In der Biochemie kann this compound als Enzyminhibitor wirken und biologische Prozesse regulieren, indem es die Enzymaktivität stört. Diese Eigenschaft ist wichtig für das Verständnis zellulärer Mechanismen und die Entwicklung von Medikamenten, die auf bestimmte Enzyme abzielen .
Pharmakologie: Medikamentenentwicklung
Das Strukturmotiv von Imidazol ist in vielen pharmakologisch aktiven Molekülen vorhanden. This compound könnte als Vorläufer oder aktive Einheit bei der Synthese von Medikamenten mit verschiedenen therapeutischen Wirkungen dienen, wie z. B. Antikrebs-, Antivirus- und entzündungshemmenden Eigenschaften .
Wirkmechanismus
Imidazole compounds are known to interact with various targets in the body, and their effects can vary widely depending on the specific compound and its structure . They can exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, and anti-HIV properties .
The pharmacokinetics of imidazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the specific structure of the compound, the route of administration, and individual patient characteristics .
The action of imidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Biochemische Analyse
Biochemical Properties
1-Cyclopentyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially affecting their activity. The nature of these interactions often involves the formation of disulfide bonds or other covalent modifications, which can alter the enzyme’s function and stability .
Cellular Effects
The effects of 1-cyclopentyl-1H-imidazole-2-thiol on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins by interacting with their thiol groups, leading to changes in downstream signaling events. Additionally, it can affect gene expression by altering the redox state of transcription factors, thereby influencing their DNA-binding activity .
Molecular Mechanism
At the molecular level, 1-cyclopentyl-1H-imidazole-2-thiol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with thiol-containing enzymes can result in the formation of mixed disulfides, which can inhibit enzyme activity. Additionally, this compound can induce changes in gene expression by modulating the redox state of transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-cyclopentyl-1H-imidazole-2-thiol in laboratory settings are important considerations. Over time, this compound may undergo oxidation, leading to the formation of disulfides or other oxidative products. These changes can affect its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular redox balance and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-cyclopentyl-1H-imidazole-2-thiol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and cellular signaling. At high doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
1-Cyclopentyl-1H-imidazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the cellular redox system. For example, it can be metabolized by thiol-containing enzymes, leading to the formation of disulfides or other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-cyclopentyl-1H-imidazole-2-thiol within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, and it may accumulate in certain cellular compartments. Its localization and accumulation can affect its activity and function within the cell .
Subcellular Localization
1-Cyclopentyl-1H-imidazole-2-thiol exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and redox balance. These localization patterns are crucial for understanding its activity and effects within the cell .
Eigenschaften
IUPAC Name |
3-cyclopentyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c11-8-9-5-6-10(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDALIJNEOCIQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride](/img/structure/B1486293.png)
![7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486294.png)
![2-Benzyl-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1486295.png)
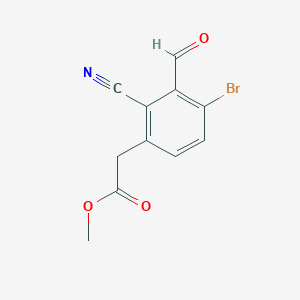
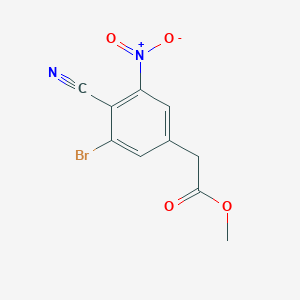
![[4-(3-Pyridinyl)-2-pyrimidinyl]methanamine trihydrochloride](/img/structure/B1486301.png)
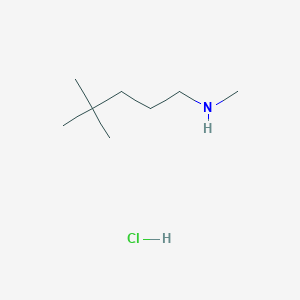
![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)

